1-Chloro-cyclohexanecarbonyl chloride
Overview
Description
1-Chloro-cyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7H10Cl2O . It has a molecular weight of 181.06 g/mol . The IUPAC name for this compound is 1-chlorocyclohexane-1-carbonyl chloride .
Molecular Structure Analysis
The InChI string for 1-Chloro-cyclohexanecarbonyl chloride isInChI=1S/C7H10Cl2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5H2
. The Canonical SMILES string is C1CCC(CC1)(C(=O)Cl)Cl
. Physical And Chemical Properties Analysis
1-Chloro-cyclohexanecarbonyl chloride has a molecular weight of 181.06 g/mol . It has a computed XLogP3-AA value of 3 , indicatingScientific Research Applications
Stable Carbonium Ions : In a study on stable carbonium ions, 1-Methyl-1-chlorocyclopentane and related compounds in SbF5-S02 solutions were investigated, providing insights into the structure and stability of certain cations which are closely related to the reactions involving 1-Chloro-cyclohexanecarbonyl chloride (Olah, Bollinger, Cupas, & Lukas, 1967).
C-H Bond Activation by Metal Oxo Species : Research on the reaction of chromyl chloride with cyclohexane sheds light on the types of reactions and products that can be expected in processes involving similar chloro compounds (Cook & Mayer, 1994).
Direct C(sp3)-H Cross Coupling : A study highlighting the catalytic generation of chlorine radicals for α-oxy C(sp3)-H arylation of cyclic and acyclic ethers demonstrates the broad implications for accomplishing numerous C(sp3)-H bond functionalizations, which is relevant for understanding reactions involving 1-Chloro-cyclohexanecarbonyl chloride (Shields & Doyle, 2016).
Visible Light-Induced Oxidative Chlorination of Alkyl sp3 C-H Bonds : This research presents the chlorination of cyclohexane with sodium chloride using Oxone as the oxidant, demonstrating a method of chlorination that could be applicable to similar chlorinated compounds (Zhao & Lu, 2017).
Regioselective Hydrochlorination of Olefins : This study shows how with thionyl chloride SOCl2 as HCl precursor, 1-methylcyclohexene is hydrochlorinated, providing insights into the reaction mechanisms and selectivity in processes similar to those involving 1-Chloro-cyclohexanecarbonyl chloride (Delaude & Laszlo, 1991).
Oxidative Addition of Chlorohydrocarbons to a Rhodium Complex : Investigating the cleavage of C–Cl bonds of chlorohydrocarbons under mild conditions, this research provides useful information for understanding reactions of chlorinated compounds like 1-Chloro-cyclohexanecarbonyl chloride (Jiao, Brennessel, & Jones, 2015).
properties
IUPAC Name |
1-chlorocyclohexane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIAZXPQRSJZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481406 | |
Record name | 1-Chloro-cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-cyclohexanecarbonyl chloride | |
CAS RN |
52831-99-9 | |
Record name | 1-Chloro-cyclohexanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorocyclohexanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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